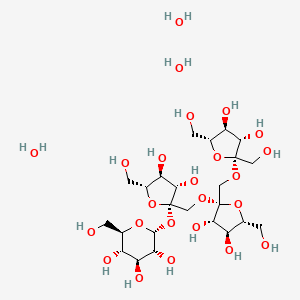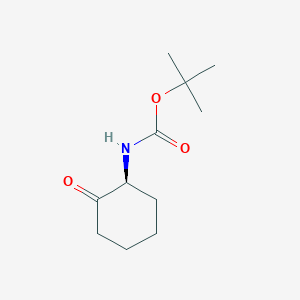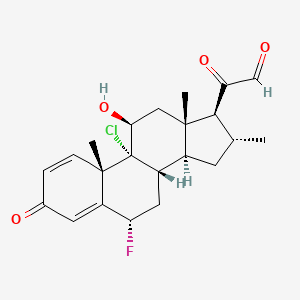
Nistose Trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Nistose Trihydrate involves complex carbohydrate chemistry, focusing on the formation of glycosidic bonds between glucose and fructose units. The literature does not provide a direct method for synthesizing Nistose Trihydrate but discusses related carbohydrate synthesis techniques, such as Ni(II)-catalyzed dehydrative alkynylation of unactivated (hetero)aryl C-H bonds using oxygen, which demonstrates the potential for creating complex organic molecules through nickel catalysis (Yan-Hua Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of Nistose Trihydrate has been elucidated through X-ray crystallography, revealing a complex three-dimensional network of hydrogen bonds. The alpha-D-glucopyranose unit exhibits a 4C1 chair conformation, while the three fructofuranose units display twist conformations. This structure forms a series of infinite chains intersecting at water molecules to create homo- and hetero-dromic cycles (G. A. Jeffrey & D. Huang, 1993).
Chemical Reactions and Properties
Nistose Trihydrate's chemical reactions primarily involve its hydroxyl groups, which can participate in various bonding and reaction mechanisms due to their ability to form extensive hydrogen-bonding networks. While specific reactions involving Nistose Trihydrate are not detailed, the literature on carbohydrate chemistry, such as the dehydration of amides to nitriles under catalytic conditions, provides insight into the types of chemical transformations that carbohydrates can undergo (S. A. Shipilovskikh et al., 2018).
Physical Properties Analysis
The physical properties of Nistose Trihydrate, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various environments. The detailed crystal structure analysis provides insights into its stability and interactions with water molecules, which are essential for its physical properties. However, specific physical property data for Nistose Trihydrate is scarce in the literature reviewed.
Chemical Properties Analysis
Nistose Trihydrate's chemical properties are influenced by its saccharide structure, which impacts its reactivity, stability, and interaction with other molecules. The presence of multiple hydroxyl groups makes it a versatile molecule for forming hydrogen bonds and undergoing chemical transformations. Although direct information on its chemical properties is limited, the study of similar carbohydrate molecules can shed light on its behavior in chemical reactions.
Applications De Recherche Scientifique
- Crystal Structure of Nistose Trihydrate : The paper by Jeffrey & Huang (1993) describes the crystal structure of Nistose Trihydrate, a tetrasaccharide. This information is crucial for understanding its chemical properties and potential applications in scientific research.
The other papers, while not directly discussing Nistose Trihydrate, explore various aspects of research in chemistry and biotechnology, which could offer insights into the broader context of Nistose Trihydrate’s potential applications:
Nickel Ion Interaction with Bovine Carbonic Anhydrase II : Behbehani, Saboury, & Yahaghi (2010) conducted a thermodynamic study on this interaction, which is relevant to understanding metal ion interactions with complex molecules, potentially including Nistose Trihydrate (Behbehani, Saboury, & Yahaghi, 2010).
Carbonic Anhydrase Immobilization Stability : Kanbar & Ozdemir (2010) investigated the thermal stability of immobilized carbonic anhydrase, which is relevant for understanding how complex molecules can be stabilized for various applications, potentially including those involving Nistose Trihydrate (Kanbar & Ozdemir, 2010).
NIR Spectroscopy in Drug Substance Analysis : Plugge & van der Vlies (1993) demonstrated the use of near-infrared spectroscopy in analyzing drug substances like ampicillin trihydrate, indicating a potential analytical method applicable to Nistose Trihydrate (Plugge & van der Vlies, 1993).
NIR Spectroscopy for Particle Size Determination : Bittner et al. (2011) developed a method using NIR spectroscopy for identifying and determining particle sizes of amoxicillin trihydrate, which might be applicable for analyzing Nistose Trihydrate as well (Bittner et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Nystose trihydrate, also known as Nistose trihydrate, is a tetrasaccharide with two fructose molecules linked via beta (1→2) bonds to the fructosyl moiety of sucrose
Mode of Action
It is known that nystose trihydrate is a tetrasaccharide, which suggests that it may interact with enzymes or receptors that process or recognize complex carbohydrates .
Biochemical Pathways
As a tetrasaccharide, it may be involved in metabolic processes related to carbohydrate digestion and absorption .
Pharmacokinetics
As a tetrasaccharide, it is likely to be absorbed in the digestive tract and metabolized by enzymes that break down complex carbohydrates .
Result of Action
As a tetrasaccharide, it may influence cellular processes related to carbohydrate metabolism .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDGRNFAJVFRT-DHHBJCMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nistose Trihydrate | |
Q & A
Q1: What is the structural characterization of Nystose trihydrate?
A1: Nystose trihydrate is a tetrasaccharide with the molecular formula C24H42O21·3H2O []. It consists of a glucose unit linked to three fructose units. Its crystal structure has been determined through X-ray diffraction [].
Q2: How does Nystose trihydrate affect water activity in food applications?
A2: Dehydrated Nystose trihydrate exhibits the ability to absorb moisture and maintain a low water activity (Aw) during rehydration []. This characteristic makes it useful in food applications, as demonstrated by its ability to reduce the Aw of sucrose powder when added, thus enhancing the survival rate of freeze-dried bacteria in the mixture [].
Q3: Are there any known applications of Nystose trihydrate in drug delivery systems?
A4: The provided research doesn't specifically explore the applications of Nystose trihydrate in drug delivery systems [, , ]. Further research is needed to determine its potential in this area.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.0]hept-2-ene-6-carboxylic acid, methyl ester, (1alpha,5alpha,6beta)- (9CI)](/img/no-structure.png)



![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)



![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

